
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is an organic compound that features a tetrahydropyran ring and two tosylate groups. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of tetrahydropyran with propane-1,3-diol and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Acid Catalysts: Hydrochloric acid, sulfuric acid
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thiols.
Hydrolysis Products: The hydrolysis of the tetrahydropyran ring yields the parent alcohol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) involves the formation of stable intermediates during chemical reactions. The tosylate groups act as good leaving groups, facilitating nucleophilic substitution reactions. The tetrahydropyran ring provides stability to the molecule, making it an effective protecting group for alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran-2-yl ethers: Commonly used as protecting groups for alcohols.
Methanesulfonates: Similar leaving group properties but differ in stability and reactivity.
Benzenesulfonates: Similar to tosylates but with different electronic properties.
Uniqueness
2-(Tetrahydro-2H-pyran-4-yl)propane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of a tetrahydropyran ring and tosylate groups. This combination provides both stability and reactivity, making it a versatile compound in organic synthesis .
Eigenschaften
Molekularformel |
C22H28O7S2 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
[3-(4-methylphenyl)sulfonyloxy-2-(oxan-4-yl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H28O7S2/c1-17-3-7-21(8-4-17)30(23,24)28-15-20(19-11-13-27-14-12-19)16-29-31(25,26)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 |
InChI-Schlüssel |
MUSJTSFWHVICIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)C3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


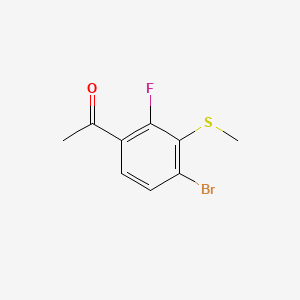

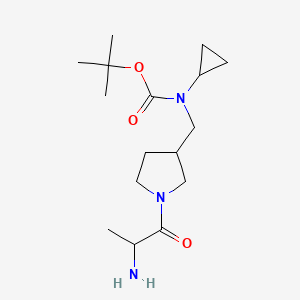

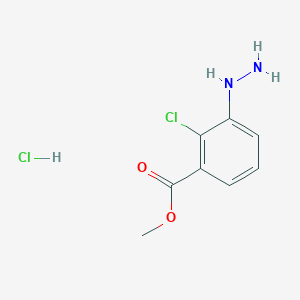
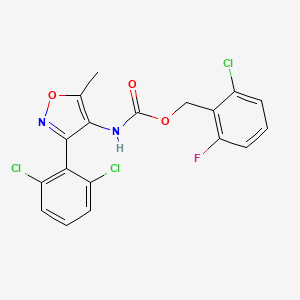
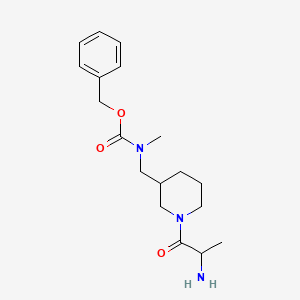
![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)
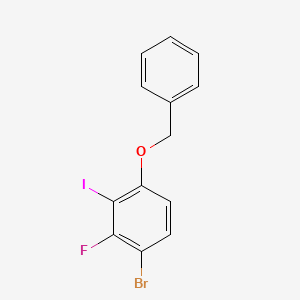
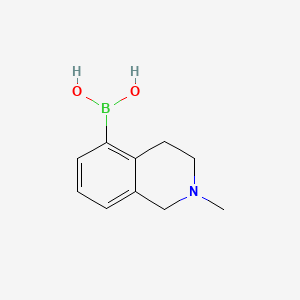
![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)

![2-amino-N-[(4-nitrophenyl)methyl]propanamide](/img/structure/B14781691.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)
